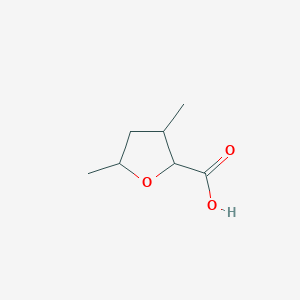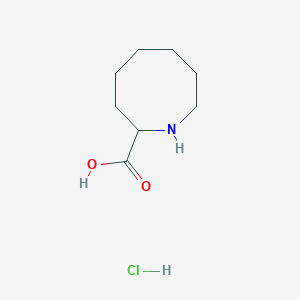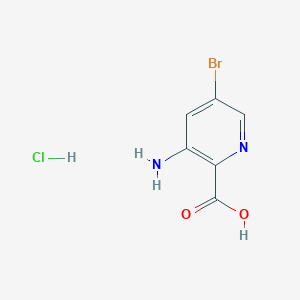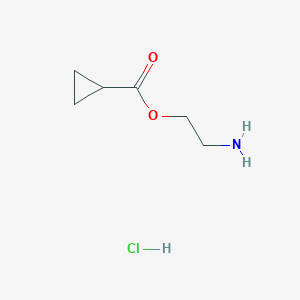![molecular formula C8H11FO3 B1529089 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one CAS No. 196953-80-7](/img/structure/B1529089.png)
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one
Descripción general
Descripción
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is a useful research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is C8H11FO3 . Its molecular weight is 174.17 g/mol .Physical And Chemical Properties Analysis
The boiling point of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is predicted to be 265.7±40.0 °C . Its predicted density is 1.24±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Microwave-Assisted Reductive Amination
This compound can be used in microwave-assisted reductive amination studies. This method is a valuable technique in organic synthesis for the preparation of amines, which are important functional groups in many pharmaceuticals and fine chemicals .
Aromatization Process to Derive Alkoxytryptamines
A novel aromatization process can convert this bicyclic frame into a series of 5-alkoxytryptamine derivatives. These derivatives include significant compounds such as serotonin, melatonin, and bufotenin, which have various applications in neuroscience and pharmacology .
Synthesis of Benzofurazan and Benzofuroxan Derivatives
Starting from 1,4-dioxaspiro[4.5]decan-8-one, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan containing hydroxy or dioxolane groups can be synthesized. These compounds have been studied under acid hydrolysis conditions .
Safety and Hazards
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Mecanismo De Acción
Mode of Action
The mode of action of 7-Fluoro-1,4-dioxaspiro[4It’s known that the compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by 7-Fluoro-1,4-dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin , it might be involved in the regulation of mood, sleep, and other physiological processes
Result of Action
The molecular and cellular effects of 7-Fluoro-1,4-dioxaspiro[4Given its potential conversion into serotonin, melatonin, and bufotenin , it might have effects on mood regulation, sleep patterns, and other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one. For instance, it’s recommended to limit all unnecessary personal contact, use the compound in a well-ventilated area, and avoid contact with incompatible materials .
Propiedades
IUPAC Name |
7-fluoro-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFDYDTOGVMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)F)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)


![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)






